5-Fluoro-4-methoxy-2-methylbenzaldehyde
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Overview
Description
5-Fluoro-4-methoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring . This compound is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Fluoro-4-methoxy-2-methylbenzaldehyde typically begins with commercially available precursors such as 5-fluoro-2-methoxytoluene.
Reaction Steps:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-2-methylbenzaldehyde depends on its specific application. For instance, in biological systems, it may exert its effects by interacting with cellular targets and disrupting specific biochemical pathways . The presence of the fluorine atom can enhance its reactivity and binding affinity to certain molecular targets .
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the methyl group at the 2nd position.
2-Fluoro-5-methoxybenzaldehyde: Similar structure but with different positioning of the fluorine and methoxy groups.
Uniqueness:
Properties
IUPAC Name |
5-fluoro-4-methoxy-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNDBWKWONYFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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